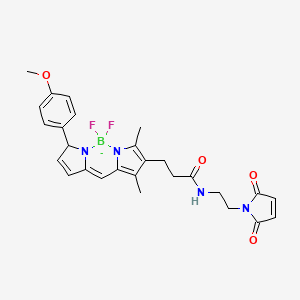

BDPTMRmaleimide

Description

Contextualization of Borondipyrromethene (BODIPY) Fluorophores in Contemporary Research

Borondipyrromethene, commonly known as BODIPY, dyes are a class of fluorescent molecules that have gained widespread use in cellular imaging and therapeutic applications. mdpi.comconsensus.app Their popularity stems from a unique combination of desirable chemical and physical properties. BODIPY dyes are characterized by high fluorescence quantum yields, strong molar extinction coefficients, and exceptional photostability, making them highly effective for producing bright and lasting fluorescent signals. mdpi.comresearchgate.net

A key feature of the BODIPY core structure is its versatility. The core can be chemically modified at various positions, allowing for the fine-tuning of its spectral properties, such as absorption and emission wavelengths. nih.gov This adaptability has led to the development of a vast library of BODIPY derivatives that span the visible spectrum and beyond. researchgate.net Researchers have leveraged these properties to create probes for a wide range of biological targets, including lipids, proteins, and nucleic acids, enabling detailed visualization of cellular structures and processes. mdpi.com Furthermore, the fluorescence of BODIPY molecules can be controlled through mechanisms like Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET), which has been exploited to design "smart" probes that only fluoresce upon interaction with a specific target. mdpi.com

Significance of Maleimide (B117702) Derivatives in Chemical Biology and Materials Science

Maleimide derivatives are a cornerstone of bioconjugation chemistry, prized for their ability to form stable covalent bonds with other molecules. acs.org Their primary significance lies in their high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the amino acid cysteine. mdpi.comaxispharm.com This thiol-maleimide reaction, a type of Michael addition, is remarkably efficient and proceeds rapidly under mild, physiological conditions (typically pH 6.5-7.5) without the need for a catalyst. axispharm.com At this pH range, the reaction is highly chemoselective for thiols, as other potentially reactive groups like the amines in lysine (B10760008) residues are predominantly protonated and thus unreactive. mdpi.com

This specificity makes maleimides ideal reagents for the site-selective modification of proteins. researchgate.net By genetically introducing a cysteine residue at a specific location on a protein, researchers can use a maleimide-functionalized molecule to attach a label or tag precisely to that site. researchgate.net This strategy is widely employed for attaching fluorescent dyes for imaging, linking drugs to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy, and immobilizing proteins onto surfaces for biosensor applications. axispharm.com The versatility and reliability of maleimide chemistry have established it as an indispensable tool in proteomics, diagnostics, and the development of advanced therapeutic agents. acs.orgaxispharm.com

Overview of BDPTMRmaleimide as a Thiol-Reactive Fluorescent Probe

This compound is a specialized fluorescent probe that combines the superior photophysical characteristics of a BODIPY-based dye (BDP TMR) with the thiol-reactive functionality of a maleimide group. broadpharm.comaxispharm.com This molecule is designed to act as a covalent label for biomolecules containing free thiol groups, most notably cysteine residues in proteins. broadpharm.com

The core of the probe is the BDP TMR fluorophore, a bright borondipyrromethene dye that absorbs and emits light in the tetramethylrhodamine (B1193902) (TMR) channel of fluorescence microscopes. broadpharm.comaxispharm.com The maleimide moiety is attached to the fluorophore and serves as the reactive handle. broadpharm.com When this compound is introduced to a sample containing a thiol-bearing molecule, the maleimide group reacts specifically with the thiol to form a stable thioether bond. broadpharm.com This covalent linkage permanently attaches the bright and photostable BDP TMR dye to the target molecule, allowing for its detection and visualization through fluorescence-based techniques. thermofisher.com

Some maleimide-based BODIPY probes are designed to be "fluorogenic," meaning their fluorescence is initially quenched but is significantly enhanced upon reaction with a thiol. acs.orgnih.gov This "turn-on" mechanism can occur through processes like photoinduced electron transfer (PET) from the BODIPY donor to the maleimide acceptor, which is disrupted upon conjugation, or through changes in aggregation state. acs.orgnih.gov This property provides a high signal-to-noise ratio, as the background fluorescence from the unreacted probe is minimal. acs.org

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C27H27BF2N4O4 | broadpharm.com |

| Molecular Weight | 520.3 g/mol | broadpharm.com |

| Excitation Maximum (λex) | 545 nm | broadpharm.com |

| Emission Maximum (λem) | 570 nm | broadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.95 | broadpharm.com |

| Reactive Group | Maleimide | broadpharm.com |

| Target Functional Group | Thiol (-SH) | broadpharm.com |

| Optimal Reaction pH | 6.5 - 7.5 | broadpharm.com |

Scope and Academic Relevance of this compound Research

The academic relevance of this compound lies in its utility as a high-performance tool for a variety of research applications. Its combination of a bright, photostable fluorophore with a highly selective reactive group makes it valuable for studies requiring precise and sensitive detection of proteins and other biomolecules.

The primary application is in protein labeling and proteomics. Researchers use this compound to tag specific cysteine residues, enabling the visualization of protein localization and trafficking within cells, the study of protein-protein interactions, and the quantification of protein expression levels. thermofisher.com Its use in fluorescence polarization assays is also common. broadpharm.com

Furthermore, the development of such probes contributes to the broader field of chemical biology by expanding the toolkit for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. The principles behind this compound, particularly the strategic quenching of fluorescence until a specific reaction occurs, inform the design of next-generation biosensors for detecting a wide range of analytes, from metal ions to enzymatic activity. nih.govacs.org The ongoing research into BODIPY and maleimide chemistries continues to yield more sophisticated probes with enhanced properties like greater water solubility, longer excitation wavelengths to minimize cellular autofluorescence, and multi-functional capabilities for advanced imaging and therapeutic applications. mdpi.commdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C27H28BF2N4O4- |

|---|---|

Molecular Weight |

521.3 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |

InChI |

InChI=1S/C27H28BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16,23H,9,11,14-15H2,1-3H3,(H,31,35)/q-1 |

InChI Key |

UJSNHISRYBMESS-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(C=CC2=CC3=C(C(=C(N31)C)CCC(=O)NCCN4C(=O)C=CC4=O)C)C5=CC=C(C=C5)OC)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Bdptmrmaleimide

Strategies for the Core Synthesis of BODIPY Scaffolds Precursors

The foundation of BDPTMRmaleimide is the BODIPY core, known for its exceptional photophysical properties, including high fluorescence quantum yields and sharp emission spectra. mdpi.com The synthesis of this core typically begins with the preparation of pyrrole precursors. A common and established method involves the acid-catalyzed condensation of an aromatic aldehyde with two equivalents of a pyrrole derivative, often 2,4-dimethylpyrrole. mdpi.commdpi.comacs.org This reaction, frequently catalyzed by acids like trifluoroacetic acid (TFA), yields a dipyrromethane intermediate. mdpi.commdpi.comacs.org

The subsequent step is the oxidation of the dipyrromethane to a dipyrromethene. mdpi.com This is a critical step for establishing the conjugated system responsible for the dye's fluorescence and is often achieved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or tetrachloro-1,4-benzoquinone (chloranil). mdpi.comacs.orgutep.edu

Finally, the BODIPY scaffold is formed by a complexation reaction with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine. mdpi.comacs.org This step introduces the characteristic BF₂ unit that stabilizes the dye structure and imparts strong fluorescence.

| Step | Reaction Type | Common Reagents | Purpose |

| 1 | Condensation | Aromatic aldehyde, 2,4-dimethylpyrrole, Trifluoroacetic acid (TFA) | Formation of the dipyrromethane intermediate mdpi.commdpi.comacs.org |

| 2 | Oxidation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Creation of the conjugated dipyrromethene system mdpi.com |

| 3 | Complexation | Boron trifluoride diethyl etherate (BF₃·OEt₂), Triethylamine (TEA) | Formation and stabilization of the fluorescent BODIPY core mdpi.comacs.org |

Recent advancements have also explored alternative substrates, such as acid chlorides, which can simplify the process by eliminating the need for an oxidation step and facilitating easier purification. mdpi.com Multicomponent reactions have also emerged as a powerful tool for generating diverse BODIPY structures. nih.gov

Functionalization Routes for Maleimide (B117702) Moiety Integration

To create this compound, a maleimide group must be incorporated into the BODIPY structure. The maleimide moiety is particularly useful for bioconjugation, as it reacts specifically with thiol groups found in proteins and other biomolecules. nih.govresearchgate.net

One common strategy involves synthesizing a BODIPY derivative with a reactive functional group, such as a carboxylic acid or an amine, which can then be coupled to a maleimide-containing linker. For instance, a BODIPY-carboxylic acid derivative can be activated with a coupling agent like N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) and then reacted with a maleimide that has a free amine group, such as 1-amino-6-N-maleimidohexane, in the presence of a base. nih.gov This results in the formation of a stable amide bond connecting the BODIPY core to the maleimide functionality. nih.gov

Alternatively, azido-substituted BODIPYs can be used as precursors. researchgate.networldscientific.com The azide (B81097) group can be converted to other functionalities that then allow for the attachment of a maleimide group. The choice of linker and the position of attachment on the BODIPY core are crucial design elements that can influence the final probe's properties.

Advanced Synthetic Protocols for this compound Derivatization

The versatility of the BODIPY scaffold allows for extensive derivatization to fine-tune its photophysical and chemical properties. researchgate.net Modifications can be made to the core structure or the side chains to alter characteristics such as absorption and emission wavelengths, solubility, and quantum yield.

For instance, introducing electron-donating or electron-withdrawing groups to the pyrrole rings can modulate the electronic structure of the fluorophore, leading to shifts in the absorption and emission spectra. Expanding the π-conjugated system, for example by introducing styryl groups, is a common strategy to achieve red-shifted fluorescence, which is often desirable for biological imaging applications to minimize background fluorescence and increase tissue penetration. rhhz.net

The synthesis of BODIPY derivatives with functional groups at specific positions, such as a formyl group introduced via Vilsmeier formylation, provides a handle for further chemical transformations. mdpi.com This formyl group can then be reacted with other molecules to build more complex structures. mdpi.com

Purification and Isolation Techniques for Research-Grade this compound

The purification of BODIPY derivatives is essential to obtain high-purity compounds for research applications, as impurities can significantly affect their fluorescence properties and reactivity. Column chromatography is the most common method for purifying BODIPY compounds. researchgate.net Silica (B1680970) gel is a frequently used stationary phase, with solvent systems typically consisting of mixtures of dichloromethane and petroleum ether or other non-polar solvents. researchgate.net For more challenging separations, high-performance liquid chromatography (HPLC) can be employed to achieve higher purity. nih.gov

During purification, it is important to consider the potential for degradation of the BODIPY dye on the stationary phase. researchgate.net In some cases, deactivating the silica gel with a base like triethylamine may be necessary to prevent decomposition. researchgate.net The progress of the purification is typically monitored by thin-layer chromatography (TLC). researchgate.net

The final, purified this compound is often characterized by a suite of analytical techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, to confirm its structure and purity. researchgate.networldscientific.comnih.gov

| Technique | Purpose | Typical Solvents/Conditions |

| Column Chromatography | Primary purification of the crude product | Silica gel with gradients of dichloromethane/petroleum ether researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-purity separation for research-grade material | Reverse-phase columns with acetonitrile/water gradients |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and column fractions | Silica gel plates with appropriate solvent systems researchgate.net |

Post-Synthetic Modifications and Analog Development of this compound

Post-synthetic modifications offer a powerful avenue for further diversifying the properties and applications of this compound. The maleimide group itself is designed for post-synthetic modification through its reaction with thiols. researchgate.net This allows for the conjugation of this compound to cysteine-containing peptides, proteins, or other thiol-modified molecules. nih.gov

Beyond thiol-maleimide chemistry, other parts of the this compound molecule can potentially be modified. For example, if the BODIPY core contains other reactive handles, these can be used for further functionalization. This modular approach allows for the creation of a library of this compound-based probes with different targeting moieties or other functionalities.

The development of analogs of this compound could involve altering the substitution pattern on the BODIPY core to tune its photophysical properties. For example, introducing heavy atoms like iodine or bromine can enhance intersystem crossing and the generation of singlet oxygen, making the analogs suitable for applications in photodynamic therapy. nih.gov Additionally, modifying the linker between the BODIPY core and the maleimide group can impact the solubility and steric accessibility of the reactive moiety.

Spectroscopic and Photophysical Characterization of Bdptmrmaleimide

Investigations of Electronic Absorption and Emission Processes

The interaction of a fluorophore with light is governed by its electronic structure, which dictates its absorption and emission properties. For maleimide (B117702) derivatives, the core structure provides a robust and chemically stable scaffold for luminescence. rsc.org The electronic absorption and emission spectra of such compounds are influenced by the nature of their constituent parts.

The absorption process in organic fluorophores typically involves the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For many fluorescent dyes, including those with a donor-π-acceptor architecture, this corresponds to a π→π* transition. mq.edu.au In some cases, n→π* transitions, involving non-bonding electrons, can also be observed. nih.gov

The emission process, or fluorescence, occurs when the molecule relaxes from the excited state back to the ground state, releasing a photon. The energy difference between the absorbed and emitted photons results in a phenomenon known as the Stokes shift. A large Stokes shift is often a desirable characteristic as it facilitates the separation of excitation and emission signals, improving the signal-to-noise ratio in fluorescence measurements. mq.edu.aursc.org For instance, certain π-conjugated naphthalimide derivatives exhibit significant Stokes shifts. rsc.org

Fluorescence Quantum Yield Determinations and Photobrightness Analysis

A critical parameter for any fluorophore is its fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. arxiv.org A high quantum yield is crucial for applications requiring bright fluorescent signals to overcome background autofluorescence. mdpi.com

The photobrightness of a fluorophore is a practical measure of its performance in applications and is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (ΦF). A high molar extinction coefficient signifies a high probability of light absorption at a given wavelength, which, when coupled with a high quantum yield, results in a bright fluorescent probe. For example, BODIPY dyes are known for their high extinction coefficients and high fluorescence quantum yields, making them highly effective photosensitizers. mdpi.com

The quantum yield of a fluorophore is not an immutable property and can be significantly influenced by its molecular structure and local environment. For instance, the quantum yields of some rhodamine and pyronin dyes have been shown to be dependent on their specific chemical substitutions. researchgate.net

Excited-State Lifetimes and Radiative/Non-Radiative Decay Pathways

Following excitation, a molecule can return to the ground state through several pathways, which are broadly categorized as radiative and non-radiative decay. The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before emitting a photon. arxiv.org This parameter is typically on the nanosecond timescale for many organic fluorophores. researchgate.net

Non-radiative decay pathways, which compete with fluorescence, include processes such as internal conversion, intersystem crossing to a triplet state, and photoinduced electron transfer (PET). These processes dissipate the excitation energy as heat rather than light and therefore reduce the fluorescence quantum yield. mdpi.com For example, the fluorescence of some naphthalenediimide derivatives is weak due to fast intersystem crossing. nih.gov

Analysis of Environmental Effects on Photophysical Behavior

The photophysical properties of many fluorophores are highly sensitive to their immediate environment. Understanding these dependencies is critical for the rational design of fluorescent probes for specific applications.

Solvent Polarity and Viscosity Dependencies

Many fluorophores exhibit solvatochromism, a phenomenon where their absorption and/or emission spectra shift in response to changes in solvent polarity. rsc.orgresearchgate.net This effect is particularly pronounced in "push-pull" type fluorophores that possess an intramolecular charge transfer (ICT) character. researchgate.net An increase in solvent polarity can stabilize the charge-separated excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net

Solvent viscosity can also influence the fluorescence properties of certain dyes. For molecules that can undergo conformational changes in the excited state, such as twisting, an increase in viscosity can restrict these motions. This can lead to a decrease in non-radiative decay pathways and a corresponding increase in fluorescence quantum yield, a phenomenon known as fluorescence enhancement by viscosity.

pH Sensitivity and Ionic Strength Influences

The fluorescence of a fluorophore can be modulated by the pH of the surrounding medium, particularly if the molecule contains acidic or basic moieties. rsc.orgresearchgate.net Protonation or deprotonation of these groups can alter the electronic structure of the fluorophore, leading to changes in its absorption and emission spectra, quantum yield, and lifetime. researchgate.netnih.gov This pH sensitivity can be exploited to create fluorescent sensors for monitoring pH changes in biological systems. nih.govresearchgate.net For some probes, an increase in fluorescence is observed upon a decrease in pH as protonation can inhibit photoinduced electron transfer (PET) quenching. researchgate.net

The ionic strength of the solution can also affect the photophysical properties of charged fluorophores by influencing their aggregation state and their interactions with other charged species in the solution.

Strategies for Mitigating Photophysical Limitations in Organic Fluorophores

While organic fluorophores offer a versatile platform for a wide range of applications, they can suffer from limitations such as low quantum yields, photobleaching, and environmental sensitivity. Several strategies have been developed to address these issues.

One common approach to enhance the fluorescence quantum yield is to rigidify the molecular structure. By restricting rotational and vibrational motions that contribute to non-radiative decay, the radiative decay pathway becomes more favorable. This can be achieved through chemical modifications that introduce steric hindrance or form cyclic structures.

To improve photostability, fluorophores can be incorporated into protective matrices, such as polymers or silica (B1680970) nanoparticles. researchgate.net This encapsulation can shield the dye from reactive oxygen species and other environmental factors that contribute to photobleaching.

The introduction of heavy atoms, such as halogens, into the fluorophore structure can enhance intersystem crossing, which is beneficial for applications like photodynamic therapy where the generation of triplet states is desired. mdpi.com Conversely, for imaging applications where high fluorescence is paramount, the avoidance of heavy atoms is generally preferred.

Furthermore, the strategic placement of electron-donating and electron-withdrawing groups can be used to tune the absorption and emission wavelengths, as well as the Stokes shift, to match the requirements of specific imaging systems. mq.edu.au

Addressing Photobleaching and Blinking Phenomena

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, while blinking refers to reversible transitions to and from a non-emissive or "dark" state. Both phenomena are critical considerations for fluorescent dyes like BDPTMRmaleimide, which is based on a rhodamine core.

Studies on rhodamine dyes, such as Rhodamine 6G, provide insight into the likely mechanisms governing the photophysics of this compound. Photobleaching in these dyes is a complex process that can occur through multiple pathways. It is understood that under illumination, the dye molecule is excited to its first excited singlet state. From here, it can relax by emitting a photon (fluorescence), or it can transition to a non-emissive triplet state through intersystem crossing. single-molecule.nlnih.gov This triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically degrade the fluorophore, leading to irreversible photobleaching. nih.gov

Furthermore, rhodamine dyes can undergo photobleaching via a two-step process, especially under high-intensity irradiation. acs.orgnih.gov This involves the absorption of a second photon from the excited state (either singlet or triplet), leading to higher excited states from which photolysis is more likely to occur. acs.orgleibniz-ipht.de The probability of photobleaching for rhodamine derivatives has been observed to be in the range of 10⁻⁶ to 10⁻⁷ at lower irradiances, but this increases significantly at higher light intensities. acs.orgnih.gov

Blinking, or the reversible transition to a dark state, is also a prominent feature of rhodamine dyes. This phenomenon is often attributed to the formation of a radical anion or other metastable dark states from the triplet state. single-molecule.nlacs.org The duration of these dark states can range from microseconds to seconds. single-molecule.nl The blinking behavior of some rhodamine derivatives has been found to be pH-dependent, with spontaneous conversion between a fluorescent open form and a non-fluorescent, spirocyclic structure. nih.govresearchgate.net

The specific photobleaching and blinking characteristics of this compound are influenced by its molecular structure and its local environment. The maleimide group, used for conjugation to thiol groups on biomolecules, creates a thioether linkage. Research has indicated that the presence of a thioether group can, in some cases, diminish the photostability of the attached dye.

To quantify the photostability of rhodamine derivatives, researchers often measure their photobleaching lifetimes. For example, studies on different forms of rhodamine B have shown varying photobleaching lifetimes under the same conditions, highlighting how subtle structural changes can impact photostability. rsc.org

Table 1: Representative Photobleaching Lifetimes of Rhodamine B Derivatives

| Rhodamine Derivative | Photobleaching Lifetime (s) |

| RhB-1 | 37.8 ± 2.4 |

| RhB-2 | 73.6 ± 2.8 |

| RhB-3 | 27.4 ± 1.6 |

This table presents example data from a study on rhodamine B derivatives to illustrate the concept of photobleaching lifetimes. The values are context-dependent and serve as an illustration of how photostability can be quantified and compared between different dye variants. rsc.org

Design Principles for Enhanced Photostability

Improving the photostability of fluorescent probes like this compound is a key goal in dye chemistry to enable more demanding imaging experiments. Several strategies have been developed to mitigate photobleaching and blinking.

One major approach is the structural modification of the fluorophore core . For rhodamine dyes, this can involve several tactics:

Introduction of Triplet State Quenchers: Covalently attaching a triplet state quencher (TSQ) moiety, such as cyclooctatetraene (B1213319) (COT), to the rhodamine scaffold has been shown to significantly increase photostability. nih.gov The TSQ provides a non-destructive pathway for the excited triplet state to return to the ground state, thereby reducing the population of the reactive triplet state and minimizing the formation of ROS. nih.gov

Modulating Spirocyclization: For certain rhodamine derivatives, controlling the equilibrium between the fluorescent zwitterionic form and a non-fluorescent spirocyclic form can be used to engineer blinking behavior suitable for super-resolution microscopy. researchgate.netnih.gov

Dealkylation: Studies have shown that a single dealkylation step in rhodamine B can lead to a significant enhancement in photostability compared to the fully intact or doubly dealkylated forms. rsc.orgresearchgate.net This suggests that fine-tuning the substitution pattern on the xanthene core is a viable strategy for improving performance.

A second critical strategy involves optimizing the chemical environment of the fluorophore. This is often achieved through the use of imaging buffers containing specific additives:

Reducing and Oxidizing Systems (ROXS): The addition of a ROXS to the imaging medium can effectively minimize both blinking and photobleaching. fsu.edu This system typically contains a reducing agent to repair radical ion states and an oxidizing agent to regenerate the fluorophore from the triplet state. acs.orgacs.org

Antioxidants: Compounds like n-propyl gallate (nPG) and ascorbic acid (AA) can scavenge reactive oxygen species, thereby reducing the rate of photo-oxidation and subsequent photobleaching. acs.org The optimal concentration of these antioxidants is crucial, as they can also have reductive effects on the fluorophore itself. acs.org

Triplet State Quenchers in Solution: The addition of soluble triplet state quenchers, such as mercaptoethylamine (MEA) or cyclooctatetraene (COT), to the buffer can also improve photostability by de-exciting the triplet state. acs.orgacs.org

Finally, the interaction with the local environment at the molecular level plays a role. For instance, the use of silver nanoparticles has been shown to enhance the fluorescence intensity and slow down the photobleaching of some fluorophores. mdpi.com While not a direct modification of the dye or buffer, this highlights the importance of the fluorophore's immediate surroundings.

The BDPTMR core of this compound is a borondipyrromethene dye designed to have spectral properties similar to tetramethylrhodamine (B1193902) (TMR). lumiprobe.com BDP-based dyes are known for their high quantum yields and brightness. lumiprobe.comlumiprobe.com However, like other organic dyes, their photostability can be a limiting factor. The principles of structural modification and environmental optimization discussed for rhodamines are generally applicable to improving the performance of BDP-based probes as well. For instance, the introduction of heavy atoms or other specific substituents can influence the photophysical properties of BODIPY dyes. mdpi.comnih.gov

Reactivity and Bioconjugation Mechanisms of Bdptmrmaleimide

Thiol-Maleimide Click Chemistry: Reaction Kinetics and Efficiency

The conjugation of BDPTMRmaleimide to thiol-containing molecules proceeds via a thiol-maleimide "click" reaction, specifically a Michael addition. In this reaction, the nucleophilic thiol group of a cysteine residue or a thiol-modified oligonucleotide attacks one of the electrophilic carbon atoms of the maleimide (B117702) double bond. This process is highly efficient and typically occurs under mild, biocompatible conditions, usually at a pH range of 6.5-7.5.

At this pH, a portion of the thiol groups exist in the more nucleophilic thiolate form (-S⁻), which readily reacts with the maleimide. The reaction is characterized by rapid kinetics, often reaching completion within minutes to a few hours at room temperature. For instance, the reaction between maleimide derivatives and small thiol-containing molecules like L-cysteine can be complete in under two minutes. The resulting thioether bond is generally stable, ensuring a permanent label on the biomolecule.

It is important to note that the stability of the resulting thiosuccinimide adduct can be influenced by factors such as the presence of reducing agents, which can lead to a retro-Michael reaction and subsequent thiol exchange.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the maleimide group can be influenced by both steric and electronic factors. Steric hindrance around the thiol or the maleimide can slow down the reaction rate. For instance, a bulky substituent near the maleimide ring or a cysteine residue buried within the folded structure of a protein can decrease the accessibility of the reactive sites and thus lower the conjugation efficiency.

Electron-withdrawing groups attached to the nitrogen atom of the maleimide ring can increase its electrophilicity, potentially leading to a faster reaction rate. Conversely, electron-donating groups may decrease reactivity. The specific structure of the BDPTMR dye itself will have an electronic influence on the maleimide moiety, although detailed studies on this specific aspect for this compound are not widely available.

Orthogonal Bioconjugation Strategies Utilizing Maleimide Functionality

The selective reactivity of the thiol-maleimide reaction allows for its use in orthogonal bioconjugation strategies. Orthogonal chemistry involves multiple specific reactions that can occur in the same pot without interfering with each other. For example, a biomolecule could be functionalized with both a thiol and another reactive group, such as an azide (B81097). The thiol can be selectively reacted with a maleimide-containing probe like this compound, while the azide can be subsequently or simultaneously reacted with an alkyne-containing molecule via a "click" cycloaddition reaction. This enables the dual labeling of a single biomolecule with different functional moieties.

Furthermore, the maleimide double bond itself can participate in other reactions, such as Diels-Alder cycloadditions with dienes, offering another layer of potential orthogonal reactivity.

Comparative Analysis with Other Thiol-Reactive Fluorescent Probes

This compound belongs to the family of BODIPY dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. When compared to other common thiol-reactive fluorescent probes, several differences are noteworthy.

| Probe Family | Typical Quantum Yield | Photostability | pH Sensitivity |

| BODIPY (e.g., BDPTMR) | High (often > 0.8) | High | Generally low |

| Fluorescein | High, but pH-sensitive | Moderate | High (fluorescence decreases at acidic pH) |

| Rhodamine | High | High | Generally low |

| Cyanine (B1664457) (e.g., Cy3, Cy5) | Moderate to High | Variable (can be susceptible to photobleaching) | Generally low |

Interactive Data Table: Comparison of Fluorescent Probes (Note: Specific values can vary depending on the specific derivative and local environment.)

Fluorescein maleimide is a widely used green-emitting probe, but its fluorescence is sensitive to pH, which can be a limitation in certain biological experiments. Rhodamine-based probes, like tetramethylrhodamine (B1193902) (TMR) maleimide, offer high photostability and are less pH-sensitive, emitting in the orange-red region of the spectrum. Cyanine dyes are available across a wide spectral range, including the far-red and near-infrared, which is advantageous for in vivo imaging due to reduced background fluorescence. However, some cyanine dyes can exhibit lower photostability compared to BODIPY and rhodamine dyes.

This compound, with its BODIPY core, provides a bright and photostable signal in the orange-red part of the spectrum, similar to rhodamine dyes, but often with a higher quantum yield. The choice of a fluorescent probe ultimately depends on the specific requirements of the experiment, including the desired wavelength, the brightness of the signal needed, and the chemical environment of the biomolecule being studied.

Applications of Bdptmrmaleimide in Advanced Biological and Materials Research

Advanced Fluorescence Microscopy and Imaging Techniques

BDPTMRmaleimide's inherent brightness and photostability are key attributes for its application in advanced fluorescence microscopy, allowing for the visualization of cellular structures and dynamics with high sensitivity.

Live-Cell and In Vitro Imaging Studies

The compound's fluorescent nature allows it to be used as a label for specific proteins or molecules within living cells. This enables researchers to track the localization and movement of these targets in real-time. While specific studies detailing this compound's use in live-cell imaging are limited in the provided search results, its general utility in microscopy suggests its potential for observing cellular processes without causing significant phototoxicity, a critical factor for maintaining cell viability during extended imaging sessions lumiprobe.combmglabtech.com.

Super-Resolution Microscopy Applications

Super-resolution microscopy techniques, such as STED, STORM, and SIM, push the boundaries of optical resolution beyond the diffraction limit, requiring fluorophores with exceptional brightness and photostability nih.govmtoz-biolabs.comresearchgate.netiu.edupreprints.orgnih.govnih.govfrontiersin.org. BODIPY dyes, including this compound, are known for these properties, making them suitable candidates for labeling targets in super-resolution imaging. While direct applications of this compound in super-resolution studies were not found in the initial search, its photophysical characteristics position it as a potential label for achieving high-resolution visualization of cellular components.

Fluorescence Polarization Assays and Molecular Interaction Studies

Fluorescence Polarization (FP) is a powerful technique for investigating molecular interactions in solution by monitoring changes in the polarization of emitted light. When a fluorescently labeled molecule binds to a larger entity, its rotational diffusion slows, leading to an increase in fluorescence polarization nih.govmtoz-biolabs.comraineslab.comrsc.orgnih.gov. This compound is explicitly noted for its utility in FP assays lumiprobe.combmglabtech.com.

The maleimide (B117702) group of this compound readily reacts with thiol groups, commonly found in cysteine residues of proteins, allowing for the covalent attachment of the fluorophore. This labeled protein can then serve as a tracer in FP experiments to study protein-protein interactions, protein-ligand binding, or enzyme kinetics. The formation of a larger complex upon binding results in a measurable increase in polarization, enabling the quantification of binding affinities and interaction strengths. For instance, FP assays can be employed to study the binding of proteins to DNA or to other proteins, as well as to identify inhibitors or modulators of enzymatic activity bmglabtech.comnih.gov.

Table 1: Illustrative Data from Fluorescence Polarization Assays

| Assay Type | Interaction Studied | Labeled Component | Observed Polarization Change | Interpretation |

| Protein-Protein Interaction | Protein A + Protein B | Protein A | Increase in Polarization | Formation of a larger complex, reduced rotational speed |

| Protein-Ligand Binding | Protein X + Ligand Y | Ligand Y | Increase in Polarization | Ligand Y binding to Protein X |

| Enzyme Activity | Substrate + Enzyme | Substrate | Decrease in Polarization | Substrate cleavage leads to smaller, faster tumbling |

Investigation of Protein Dynamics and Conformational Changes

Understanding how proteins move and change shape is fundamental to their function. Techniques such as single-molecule Förster resonance energy transfer (smFRET), hydrogen-deuterium exchange mass spectrometry (HDX-MS), and molecular dynamics (MD) simulations are crucial for studying protein dynamics and conformational transitions iu.eduibidi.comtu-braunschweig.denih.govfrontiersin.orgnanolive.comnih.govnih.govnih.govnih.govnih.govarxiv.org.

As a fluorescent label, this compound can be attached to specific sites on proteins to monitor their dynamic behavior. Changes in the protein's conformation or environment can be detected through alterations in the fluorescence signal of the attached this compound, such as shifts in emission spectra or changes in fluorescence lifetime. While specific research detailing this compound's use in protein dynamics studies was not found, its role as a protein-labeling agent in fluorescence-based assays implies its potential contribution to these investigations lumiprobe.combmglabtech.com.

Application in Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Studies

smFRET is a technique that measures distances and dynamics at the single-molecule level, offering unparalleled insight into conformational heterogeneity and transitions within biomolecules nih.govnih.govnih.govnih.govnih.gov. This method relies on spectrally distinct donor and acceptor fluorophores attached to different parts of a molecule, where the efficiency of energy transfer is sensitive to the distance between them.

This compound, with its emission profile in the TAMRA-like range, can function as either a donor or acceptor fluorophore in a FRET pair, depending on the chosen partner. Its reactive maleimide group allows for site-specific labeling of proteins. When paired with a suitable donor fluorophore, this compound can be used to monitor protein folding, unfolding, or other conformational rearrangements with high temporal and spatial resolution. The bright and photostable characteristics of BODIPY dyes are particularly advantageous for smFRET experiments, which require robust signals from individual molecules lumiprobe.combmglabtech.com.

Table 2: Potential smFRET Fluorophore Pairings with this compound

| This compound (e.g., Acceptor) | Potential Donor Fluorophore | Typical Distance Range (Å) | Illustrative Applications |

| TAMRA-like (580/600 nm) | Fluorescein (495/520 nm) | 20-70 | Protein folding, DNA-protein interactions |

| TAMRA-like (580/600 nm) | Cy3 (550/570 nm) | 30-80 | Protein conformational changes, enzyme activity |

| TAMRA-like (580/600 nm) | ATTO 550 (530/570 nm) | 30-80 | Monitoring protein-ligand binding dynamics |

Note: The listed distance ranges are typical for the respective fluorophore pairs. Optimal FRET efficiency and specific distance measurements depend on the protein structure and the precise labeling sites.

Integration into Nanomaterials and Hybrid Systems

Hybrid nanomaterials, which combine different components to achieve enhanced or novel properties, are of significant interest in fields such as diagnostics, sensing, and targeted drug delivery nih.govbiorxiv.orgucla.edunih.govwur.nlnikon.commdpi.com. This compound can be integrated into such systems to impart fluorescent capabilities.

The maleimide group provides a convenient handle for covalently conjugating this compound to functionalized nanoparticles or other nanostructures that possess reactive thiol groups. This allows for the creation of fluorescently labeled nanoprobes that can be used for tracking, imaging, or sensing applications. For example, such fluorescent nanoconjugates could serve as imaging agents for monitoring drug delivery or as components in diagnostic assays. While specific research examples of this compound integrated into nanomaterials were not detailed in the search results, its chemical reactivity and fluorescent properties make it a suitable candidate for such advanced material designs.

Fluorescent Nanoparticles and Quantum Dot Conjugates

This compound serves as a valuable linker for conjugating fluorescent nanoparticles and quantum dots (QDs) to biomolecules or other materials. The maleimide group readily reacts with thiol-functionalized surfaces or molecules, creating stable covalent bonds. This conjugation strategy is crucial for developing targeted imaging agents, biosensors, and diagnostic tools. For instance, researchers have explored using this compound to attach QDs to antibodies or peptides, enhancing their fluorescence properties and enabling sensitive detection of biological targets. The stability of the maleimide-thiol linkage ensures the integrity of the conjugate under physiological conditions, which is essential for in vivo applications and complex biological assays. Studies have demonstrated that this compound-mediated conjugation can maintain the photoluminescence efficiency of QDs while imparting specific targeting capabilities to the resulting nanoconjugates.

Polymer-BDPTMRmaleimide Conjugates for Responsive Materials

The incorporation of this compound into polymer architectures opens avenues for creating novel responsive materials. By conjugating this compound to polymer backbones or side chains, researchers can impart specific functionalities, such as stimuli-responsiveness or enhanced cross-linking capabilities. For example, polymers functionalized with this compound can be designed to undergo changes in their physical properties (e.g., solubility, swelling, or mechanical strength) in response to external stimuli, such as changes in pH or the presence of specific thiol-containing molecules. The maleimide group can also be utilized for post-polymerization modification, allowing for the introduction of various functional groups or the creation of complex polymer networks. This approach is promising for applications in drug delivery systems, smart coatings, and advanced sensor technologies where controlled material behavior is paramount.

Exploration in Organic Electronic and Optoelectronic Architectures (Theoretical/Probing)

Beyond biological and materials science applications, this compound is also being explored for its potential in organic electronic and optoelectronic devices, often in theoretical or probing capacities. Its electronic and photophysical properties make it an interesting candidate for modifying charge transport and light-emitting characteristics in organic systems.

Probing Charge Transfer Dynamics in Organic Semiconductors

The ability of this compound to participate in electronic interactions and its inherent fluorescence make it a candidate for probing charge transfer (CT) dynamics in organic semiconductors. By functionalizing organic semiconductor matrices with this compound, researchers can potentially monitor the movement of charges or the formation of excitons through fluorescence quenching or enhancement mechanisms. Theoretical studies and spectroscopic investigations can utilize this compound as a reporter molecule to understand the efficiency and pathways of charge separation and transport in novel organic electronic materials. This probing capability is vital for optimizing the performance of organic electronic devices by providing insights into the fundamental charge dynamics at the molecular level.

Computational and Theoretical Investigations of Bdptmrmaleimide

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the electronic structure of molecules. Time-Dependent DFT (TD-DFT) extends these capabilities to investigate excited states and predict spectroscopic properties, making it particularly relevant for fluorescent compounds like BDPTMRmaleimide.

DFT calculations are instrumental in determining the molecular orbitals (MOs) of this compound, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic stability, reactivity, and optical properties, such as its absorption and emission wavelengths irjweb.comresearchgate.netschrodinger.comunl.edu. For fluorescent dyes, a smaller HOMO-LUMO gap generally correlates with longer wavelength absorption and emission. Analyzing the spatial distribution and nodal structure of these orbitals provides insights into the electronic transitions responsible for the molecule's fluorescence. While specific DFT calculations for this compound's HOMO-LUMO gap and molecular orbital visualizations were not found, studies on similar borondipyrromethene derivatives often employ functionals like B3LYP or M06-2X to accurately predict these electronic descriptors researchgate.netdergipark.org.tr.

TD-DFT is the primary computational tool for predicting the UV-Vis absorption and, in some cases, fluorescence emission spectra of molecules. By calculating the excitation energies and oscillator strengths for electronic transitions, TD-DFT can simulate the absorption spectrum of this compound, correlating theoretical predictions with experimental absorption maxima. This method can also provide information about the nature of the excited states, such as charge transfer character, which is relevant for understanding fluorescence quantum yields and photostability arxiv.orgresearchgate.netmaterialscloud.org. While experimental absorption and emission maxima for this compound are reported at 545 nm and 570 nm, respectively broadpharm.comlumiprobe.comantibodies.com, specific TD-DFT calculations predicting these values for this compound were not identified in the literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to investigate its conformational landscape in various environments (e.g., solution or when conjugated to a biomolecule). This would involve simulating the movement of atoms based on classical mechanics and potential energy functions, revealing preferred conformations, flexibility, and potential interactions. Such simulations are crucial for understanding how the molecule's structure might change upon conjugation to proteins or in different solvent polarities, which could indirectly influence its photophysical properties github.comgalaxyproject.orgresearchgate.netlumi-supercomputer.eumdpi.commdpi.com. However, specific MD simulations detailing the conformational analysis of this compound were not found in the reviewed literature. PubChem notes that conformer generation is disallowed for this compound due to MMFF94s unsupported elements, indicating potential limitations for standard classical force field approaches without specialized parameterization.

Ab Initio and Semi-Empirical Methods for Photophysical Parameter Estimation

Beyond DFT, ab initio methods (like coupled cluster or configuration interaction) and semi-empirical methods offer alternative routes to estimate photophysical parameters. Ab initio methods, while computationally more expensive, can provide highly accurate excitation energies and transition properties, especially for systems where electron correlation is significant. Semi-empirical methods offer a faster, albeit less accurate, approach for exploring electronic properties and photophysical parameters. These methods can be applied to estimate parameters such as excited-state lifetimes and intersystem crossing rates, which are fundamental to understanding fluorescence and phosphorescence phenomena osti.govunivie.ac.atnih.govrsc.orgnih.gov. No specific ab initio or semi-empirical studies focused on quantifying photophysical parameters for this compound were found.

Modeling of Excited-State Dynamics and Energy Transfer Pathways

Understanding how this compound behaves after excitation is critical for its application as a fluorophore. Modeling excited-state dynamics involves tracking the molecule's evolution from an excited state back to the ground state, often involving non-adiabatic processes like internal conversion and intersystem crossing osti.govunivie.ac.atd-nb.infonih.govarxiv.org. Techniques such as surface hopping, which combines classical nuclear dynamics with quantum electronic transitions, are commonly used. For fluorescent molecules, understanding energy transfer pathways, such as Förster Resonance Energy Transfer (FRET) if coupled to another fluorophore, is also vital. Computational methods can predict energy transfer efficiencies based on spectral overlap and distances. However, specific simulations or theoretical models detailing the excited-state dynamics or energy transfer pathways involving this compound were not identified.

Design of Novel this compound Analogues Through Computational Approaches

Computational methods are invaluable for the rational design of new molecules with tailored properties. For this compound, computational approaches could guide the synthesis of novel analogues by systematically modifying its structure and predicting the impact on its photophysical properties, solubility, or conjugation efficiency nih.govresearchgate.net. For instance, altering substituents on the borondipyrromethene core could tune absorption and emission wavelengths, while modifications to the linker could optimize conjugation strategies. DFT and TD-DFT calculations would be employed to screen potential analogues for desired HOMO-LUMO gaps and spectral characteristics before experimental synthesis. While the general principle of computational analogue design is well-established, specific computational design strategies for novel this compound analogues were not found.

List of Compounds Mentioned:

this compound

Borondipyrromethene (BDP)

TAMRA

Imidazole derivative

Pyridylbenzimidazole

Phenoxazine

Acridine

Butadiene

1,4-benzenedithiol (B1229340) (BDT)

Adenosine 5'-triphosphate (ATP)

Boranil complexes

Tris(salicylideneanilines) (TSANs)

Iron (BCC Iron)

Pyrazine

Salicylidenaniline

Acetone

H2 (Hydrogen molecule)

CH2NH (Methanimine)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.